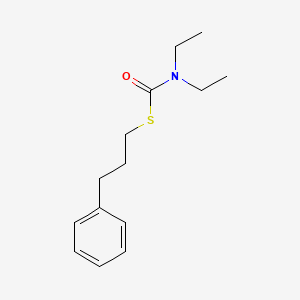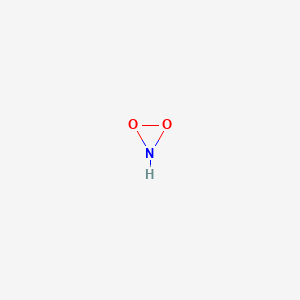
Dioxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxaziridine is an organic compound characterized by a three-membered ring structure consisting of one nitrogen atom and two oxygen atoms. This unique structure imparts significant strain to the molecule, making it highly reactive. Dioxaziridines are a subclass of azaperoxides and are known for their role in various chemical reactions, particularly in oxidation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioxaziridines can be synthesized through several methods. One common approach involves the photooxidation of aryl azides and O-substituted diazeniumdiolates . Another method includes the oxidation of imines with peracids . These reactions typically require controlled conditions, such as low temperatures and specific solvents, to stabilize the highly reactive intermediates.
Industrial Production Methods: While dioxaziridines are primarily synthesized in laboratory settings for research purposes, their industrial production involves similar methods but on a larger scale. The key challenge in industrial production is managing the reactivity and potential hazards associated with these compounds.
Chemical Reactions Analysis
Types of Reactions: Dioxaziridines undergo various chemical reactions, including:
Oxidation: They are potent oxidizing agents and can oxidize sulfides to sulfoxides and selenides to selenoxides.
Substitution: Nucleophiles can attack the nitrogen or oxygen atoms, leading to substitution reactions.
Cycloaddition: Dioxaziridines can participate in [3+2] cycloadditions with heterocumulenes to form substituted five-membered heterocycles.
Common Reagents and Conditions: Common reagents used in reactions with dioxaziridines include peracids, imines, and various nucleophiles. Reaction conditions often involve low temperatures and inert atmospheres to prevent decomposition.
Major Products: The major products formed from these reactions include sulfoxides, selenoxides, and various heterocyclic compounds, depending on the specific reaction pathway .
Scientific Research Applications
Dioxaziridines have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dioxaziridines involves the transfer of oxygen and nitrogen atoms to various substrates. This transfer is facilitated by the strained three-membered ring structure, which makes the nitrogen and oxygen atoms highly electrophilic . The molecular targets and pathways involved in these reactions include nucleophiles and heterocumulenes, which react with the dioxaziridine to form various products .
Comparison with Similar Compounds
Oxaziridines: Like dioxaziridines, oxaziridines contain a three-membered ring with one nitrogen and one oxygen atom.
Dioxiranes: These compounds also contain a three-membered ring but with two oxygen atoms and one carbon atom.
Uniqueness: Dioxaziridines are unique due to their high reactivity and ability to transfer both oxygen and nitrogen atoms. This dual transfer capability makes them valuable in various chemical reactions and distinguishes them from other similar compounds .
Properties
CAS No. |
67394-35-8 |
|---|---|
Molecular Formula |
HNO2 |
Molecular Weight |
47.014 g/mol |
IUPAC Name |
dioxaziridine |
InChI |
InChI=1S/HNO2/c1-2-3-1/h1H |
InChI Key |
UHWWQPCMYNTYOE-UHFFFAOYSA-N |
Canonical SMILES |
N1OO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


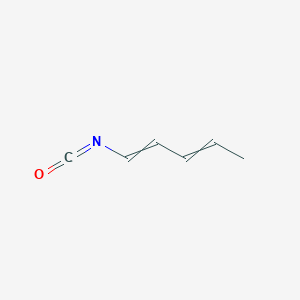
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)
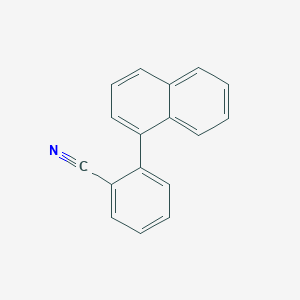
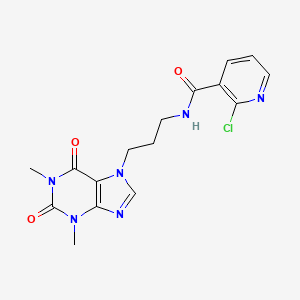
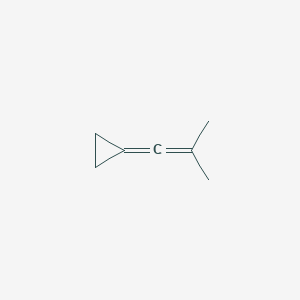
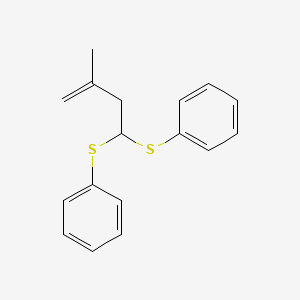

![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
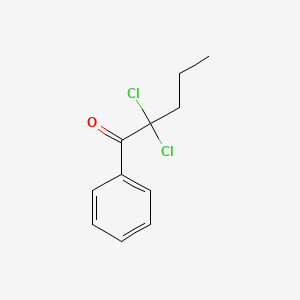
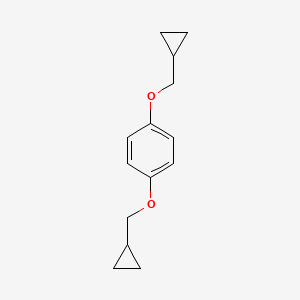
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)


